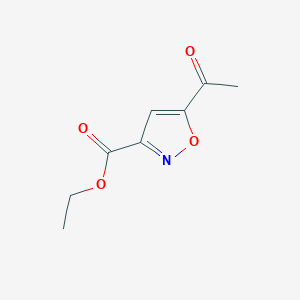

6-Amino-2-(3-aminophenyl)benzoxazole

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzoxazole derivatives, including 6-Amino-2-(3-aminophenyl)benzoxazole, often involves reactions of substituted 2-aminophenols and acyl chlorides in the presence of catalytic amounts of Lewis acids under solvent-free conditions, offering an environmental-friendly and efficient approach (Wang et al., 2010). Another method described involves the reaction of 2,4-diaminophenol dihydrochloride and p-aminobenzoic acid with SnCl2 as a reductive agent to enhance yield (L. Chao, 2008).

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is characterized by their benzoxazole core, with variations in substituents affecting their physical and chemical properties. Crystal structure analysis of similar compounds reveals a tendency for intramolecular hydrogen bonding, which influences the overall stability and reactivity of these molecules (Imelda Pérez-Pérez et al., 2015).

Chemical Reactions and Properties

Benzoxazole derivatives participate in various chemical reactions, highlighting their reactivity and potential for functionalization. For instance, the Gould-Jacobs reaction, involving the nucleophilic reaction of amino-substituted benzoxazoles with certain diketones, showcases the versatility of these compounds in forming new derivatives with distinct properties (K. Heleyová et al., 1996).

Physical Properties Analysis

The physical properties of 6-Amino-2-(3-aminophenyl)benzoxazole and related compounds, such as melting points and crystalline structure, are critical for their application in material science and organic chemistry. Synthesis methods can significantly influence these properties, as demonstrated in studies focusing on optimizing conditions to achieve high yields and purity (Song Mei-xia, 2011).

Chemical Properties Analysis

The chemical properties of benzoxazole derivatives, including reactivity, stability, and fluorescence, are areas of interest for their potential applications in chemical sensing, material science, and organic synthesis. Studies on novel fluorescent benzoxazole derivatives highlight the ability to fine-tune their emission properties for specific applications (K. Phatangare et al., 2013).

Applications De Recherche Scientifique

Antimicrobial Properties

6-Amino-2-(3-aminophenyl)benzoxazole derivatives demonstrate significant antimicrobial activities. These compounds have shown a broad spectrum of activity against microorganisms like Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Enterococcus faecalis, and Mycobacterium tuberculosis. Notably, some derivatives exhibited substantial antimycobacterial activity, suggesting potential use in drug design against these pathogens (Ertan-Bolelli et al., 2016).

Synthesis and Polymerization Applications

The optimized synthesis of 6-Amino-2-(3-aminophenyl)benzoxazole involves reacting 2,4-diaminophenol dihydrochloride with P-aminobenzoic acid, leading to a high yield and purity product. This product can be used as a monomer in polymerization, indicating its potential in material science and engineering applications (Song Mei-xia, 2011).

Photophysical Properties

Studies on the excited-state intramolecular proton transfer (ESIPT) reactions of 6-Amino-2-(3-aminophenyl)benzoxazole and its derivatives reveal insights into their photophysical properties. These properties are important in the development of fluorescent probes and materials for various scientific applications (Chaozheng Li et al., 2016).

Crystal Structure

Understanding the crystal structure of 6-Amino-2-(3-aminophenyl)benzoxazole derivatives is crucial for their application in material science and chemistry. The structure features intramolecular N—H⋯N hydrogen bonds, which are key in determining their physical and chemical properties (Imelda Pérez-Pérez et al., 2015).

Antitumor Properties

Some derivatives of 6-Amino-2-(3-aminophenyl)benzoxazole have shown promise in antitumor research. These compounds, particularly those with certain modifications, exhibit selective growth inhibitory properties against human cancer cell lines, suggesting their potential in cancer therapy (E. Kashiyama et al., 1999).

Orientations Futures

Benzoxazoles, including “6-Amino-2-(3-aminophenyl)benzoxazole”, continue to be an area of interest in medicinal chemistry and chemical biology . Future research may focus on developing more efficient synthesis methods, exploring their biological activities, and investigating their potential therapeutic applications .

Propriétés

IUPAC Name |

2-(3-aminophenyl)-1,3-benzoxazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c14-9-3-1-2-8(6-9)13-16-11-5-4-10(15)7-12(11)17-13/h1-7H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMRWFMFAFOGGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NC3=C(O2)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50398222 | |

| Record name | 2-(3-Aminophenyl)-1,3-benzoxazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-2-(3-aminophenyl)benzoxazole | |

CAS RN |

313502-13-5 | |

| Record name | 2-(3-Aminophenyl)-1,3-benzoxazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-3-(decanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21304.png)

![Ethanone, 1-bicyclo[4.1.0]hept-1-yl-, (-)-(9CI)](/img/structure/B21306.png)

![4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether](/img/structure/B21316.png)